5-(2,4-Dimethoxybenzoyl)-2-methylpyridine
Overview
Description
5-(2,4-Dimethoxybenzoyl)-2-methylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a 2,4-dimethoxybenzoyl group attached to a 2-methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethoxybenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 2,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 2-methylpyridine and 2,4-dimethoxybenzoyl chloride
Catalysts: Triethylamine or other suitable bases
Solvents: Industrial-grade dichloromethane or tetrahydrofuran
Purification: Crystallization or column chromatography to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethoxybenzoyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: N-oxides of this compound
Reduction: 5-(2,4-Dimethoxybenzyl)-2-methylpyridine
Substitution: Halogenated derivatives of the original compound
Scientific Research Applications
5-(2,4-Dimethoxybenzoyl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethoxybenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can act as an acylating agent, modifying nucleophiles such as amines and alcohols to form amides and esters. This acylation process is facilitated by the activation of the carbonyl group, which allows for the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxybenzyl alcohol
- 2,4-Dimethoxybenzylamine
- 2,4-Dimethoxybenzoyl chloride
Uniqueness
5-(2,4-Dimethoxybenzoyl)-2-methylpyridine is unique due to its specific structure, which combines the properties of both the 2,4-dimethoxybenzoyl group and the 2-methylpyridine ring. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in the individual components or other similar compounds.
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(6-methylpyridin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-4-5-11(9-16-10)15(17)13-7-6-12(18-2)8-14(13)19-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSKPLSDMYXALI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001220471 | |
Record name | (2,4-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001220471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187165-00-9 | |
Record name | (2,4-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001220471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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